methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate, Mixture of diastereomers
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Overview
Description
Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with chlorine and fluorine atoms. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutane with chlorine and fluorine gases under controlled conditions to introduce the desired halogen atoms. The carboxylate group is then introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions, often using specialized reactors to handle the reactive halogen gases safely. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives with fewer halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Cyclobutane derivatives with fewer halogen atoms.
Substitution: Derivatives with different functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-chloro-2,3,3-trifluorocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of cyclobutane.
Methyl 2-bromo-2,3,3-trifluorocyclobutane-1-carboxylate: Similar halogenation pattern but with bromine instead of chlorine.
Uniqueness: Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate is unique due to its combination of halogen atoms and the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
1526-29-0 |
---|---|
Molecular Formula |
C6H6ClF3O2 |
Molecular Weight |
202.56 g/mol |
IUPAC Name |
methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H6ClF3O2/c1-12-4(11)3-2-5(8,9)6(3,7)10/h3H,2H2,1H3 |
InChI Key |
ADSVSRFDBOZFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1(F)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
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